molecular formula C14H26N2O2 B1447152 tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 1810070-17-7

tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B1447152
CAS No.: 1810070-17-7
M. Wt: 254.37 g/mol
InChI Key: CDNDQGCEQFEPRJ-UHFFFAOYSA-N
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Description

Exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the tert-butyl, methylamino, and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: Exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies, helping to elucidate the structure and function of biological macromolecules.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its activity against various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
  • 9-Borabicyclo[3.3.1]nonane
  • exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester

Comparison: Exo-tert-Butyl 3-(methylamino)-9-azabicyclo[331]nonane-9-carboxylate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

tert-butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-6-5-7-12(16)9-10(8-11)15-4/h10-12,15H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNDQGCEQFEPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126491
Record name 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-17-7
Record name 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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